2-Methyl-1-(pyridin-4-yl)propan-1-amine is an organic compound with the molecular formula and a molecular weight of approximately 162.24 g/mol. This compound features a pyridine ring substituted at the 4-position with a propan-1-amine group and a methyl group at the 2-position. Its unique structure allows for various interactions with biological targets, making it a candidate for pharmaceutical applications .
The compound is classified under amines, specifically secondary amines due to the presence of two carbon-containing groups attached to the nitrogen atom. It is synthesized from commercially available pyridine derivatives, which are widely used in medicinal chemistry and organic synthesis.
The synthesis of 2-Methyl-1-(pyridin-4-yl)propan-1-amine can be achieved through several methods:
For example, a typical reductive amination process might involve mixing a pyridine derivative with an aldehyde in an alcohol solvent, followed by adding a reducing agent under controlled temperature conditions to yield the desired amine product.
2-Methyl-1-(pyridin-4-yl)propan-1-amine can undergo various chemical reactions typical of amines:
These reactions are vital for modifying the compound to enhance its biological properties or to develop derivatives for specific applications .
The mechanism of action for 2-Methyl-1-(pyridin-4-yl)propan-1-amine is primarily associated with its interactions at biological targets, particularly in pharmacological contexts. Compounds with similar structures often exhibit activities such as:
The binding affinity and efficacy are influenced by the specific substitution pattern on the pyridine ring, which may enhance or reduce activity compared to structurally related compounds .
The physical properties of 2-Methyl-1-(pyridin-4-yl)propan-1-amine include:
Chemical properties include:
Relevant analyses such as proton nuclear magnetic resonance spectroscopy (NMR) confirm structural integrity and purity post-synthesis.
2-Methyl-1-(pyridin-4-yl)propan-1-amine has potential applications in various fields:
Its unique structural characteristics make it suitable for exploration in drug discovery and development processes aimed at treating various conditions, including allergies and inflammatory diseases .
2-Methyl-1-(pyridin-4-yl)propan-1-amine represents a structurally distinct chiral amine characterized by a pyridine heterocycle and an asymmetric carbon center. The systematic IUPAC name precisely defines the molecular architecture: a propan-1-amine backbone with a methyl substituent at the 2-position and a pyridin-4-yl group attached to the C1 carbon. This configuration establishes a chiral center at the C1 carbon atom (bearing the amine group), rendering the molecule capable of existing as enantiomeric pairs [1] . The compound is registered under CAS number 62398-35-0 and possesses the molecular formula C9H14N2, corresponding to a molecular weight of 150.22 g/mol [1].
The canonical SMILES representation (CC(C)C(N)c1ccncc1) succinctly encodes the atomic connectivity, highlighting the branched alkyl chain (isobutylamine derivative) attached directly to the pyridine nitrogen via a methylene linker. This connectivity is further confirmed by its InChIKey (CVIUCMADIABJJL-UHFFFAOYSA-N), a unique digital fingerprint enabling unambiguous structural identification in chemical databases [1] . The presence of the pyridin-4-yl (4-pyridyl) group is a critical structural feature, differentiating it from isomeric pyridin-2-yl or pyridin-3-yl analogues which exhibit distinct electronic properties and potential biological interactions due to the positional relationship of the nitrogen atom relative to the chiral amine attachment point [5] [10]. The amine functionality (–NH2) attached directly to the chiral carbon classifies it as a primary amine, significantly influencing its reactivity, basicity (pKa ~9-10 for the conjugate acid), and potential for forming hydrogen bonds or salt bridges – properties crucial for biological activity [10].
Table 1: Key Identifiers for 2-Methyl-1-(pyridin-4-yl)propan-1-amine
Identifier Type | Value | Source |
---|---|---|
Systematic Name | 2-Methyl-1-(pyridin-4-yl)propan-1-amine | [1] |
CAS Registry Number | 62398-35-0 | [1] |
Molecular Formula | C9H14N2 | [1] |
Molecular Weight | 150.225 g/mol | [1] |
Canonical SMILES | CC(C)C(N)c1ccncc1 | [1] |
InChIKey | CVIUCMADIABJJL-UHFFFAOYSA-N | [1] |
Pyridine Isomer | Pyridin-4-yl | [1] |
The integration of pyridine scaffolds into bioactive molecules has a rich history rooted in natural product discovery and rational drug design. Pyridine itself, a fundamental six-membered heterocyclic aromatic ring with one nitrogen atom, serves as a cornerstone in medicinal chemistry. Its journey began with the isolation of pyridine derivatives like niacin (vitamin B3) and vitamin B6 (pyridoxine), demonstrating the inherent biological relevance of this heterocycle [10]. The subsequent identification of pyridine-containing alkaloids further underscored nature's utilization of this motif. This natural precedent provided the impetus for medicinal chemists to explore synthetic pyridine derivatives as potential therapeutic agents.
Early synthetic efforts often employed pyridine rings as bioisosteres for benzene rings or other nitrogen-containing heterocycles. This strategy aimed to modulate key physicochemical properties such as basicity, water solubility (particularly under acidic conditions via salt formation), metabolic stability, and hydrogen-bonding capacity, while maintaining or enhancing biological activity [2] [10]. For instance, replacing a phenyl ring with a pyridyl ring could significantly improve aqueous solubility, impacting pharmacokinetic profiles. The development of sulfapyridine, an early sulfonamide antibacterial, exemplifies this historical application where the pyridine moiety contributed to the molecule's overall efficacy and properties [10].
The evolution accelerated with the recognition of the pyridine ring's versatility in drug-target interactions. The pyridine nitrogen acts as a hydrogen bond acceptor, capable of forming crucial interactions with enzyme active sites or receptor binding pockets. Furthermore, its basicity allows for protonation in physiological environments, facilitating interactions with negatively charged biological targets. This led to the incorporation of pyridine scaffolds into diverse therapeutic agents, including antihistamines, antivirals, anti-inflammatories, and CNS-active drugs [2] [7] [10]. The focus shifted towards optimizing substitution patterns on the pyridine ring and the nature of attached functional groups, such as amines. Amines attached to the pyridine core, like 2-methyl-1-(pyridin-4-yl)propan-1-amine, became particularly interesting due to the creation of chiral centers and the potential for specific, high-affinity interactions with biological targets. The exploration of such pyridylalkylamines represents a modern refinement in the historical trajectory, aiming to leverage both the favorable properties of the pyridine scaffold and the three-dimensional specificity conferred by chiral amine centers for improved target engagement and selectivity [8] [10]. Recent research highlights their exploration in complex therapeutic areas, including neurodegenerative disorders like Alzheimer's disease, where pyridine derivatives are investigated as BACE1 inhibitors, underscoring their continued relevance in contemporary drug discovery [10].
The presence of a chiral center in 2-methyl-1-(pyridin-4-yl)propan-1-amine dictates that its biological interactions are inherently stereoselective. The molecule exists as two enantiomers: (R)-2-methyl-1-(pyridin-4-yl)propan-1-amine and (S)-2-methyl-1-(pyridin-4-yl)propan-1-amine. While the racemic mixture (CAS 62398-35-0) is commonly available [1] , the distinct biological profiles of individual enantiomers are of paramount importance in medicinal chemistry. This phenomenon, known as chirality-dependent pharmacology, arises because biological systems – enzymes, receptors, ion channels, and transporters – are inherently chiral environments composed of L-amino acids and D-sugars [3] [8].
The three-dimensional arrangement of the substituents around the chiral carbon atom governs how the molecule fits into its target binding site. Even subtle stereochemical differences can lead to dramatic variations in binding affinity, potency, signaling efficacy (agonist vs. antagonist), metabolic pathways, and ultimately, therapeutic outcome [3] [5] [8]. A classic, albeit tragic, example outside pyridines is thalidomide, where one enantiomer possessed therapeutic properties while the other caused teratogenicity, illustrating the profound consequences of stereochemistry [3]. Within pyridine derivatives, analogous stereospecific effects are well-documented. For instance, specific enantiomers of related compounds like (R)-2-methyl-1-(pyridin-2-yl)propan-1-amine (CAS 138175-25-4) are synthesized and studied separately, implying distinct biological profiles for the enantiomers of the pyridin-4-yl analogue [5].
The pyridine ring position (2-, 3-, or 4-) coupled with the chiral center stereochemistry creates unique spatial orientations of pharmacophoric elements. For CNS targets, stereochemistry becomes even more critical as it influences the ability to cross the blood-brain barrier (BBB), often via stereoselective transport mechanisms [8]. Furthermore, metabolic enzymes like cytochrome P450 isoforms frequently exhibit stereoselectivity, leading to enantiomer-specific differences in clearance rates and potential metabolite profiles [3] [7]. This necessitates rigorous enantioselective synthesis and chiral separation techniques to obtain pure enantiomers for biological evaluation. The goal is to develop the eutomer (the enantiomer with the desired high activity) while minimizing or eliminating the presence of the distomer (the less active or inactive enantiomer) or an enantiomer with undesired effects, thereby optimizing therapeutic index and safety [3] [5]. Computational modeling, including docking studies and molecular dynamics simulations, plays a crucial role in predicting and understanding the differential binding modes of enantiomers to their protein targets, guiding the rational design of stereochemically pure pyridine-based amines [7] [8].
Table 2: Impact of Stereochemistry on Properties of Pyridine-Based Chiral Amines
Aspect | Influence of Stereochemistry | Biological Consequence | |
---|---|---|---|
Receptor Binding | Enantiomers fit differently into chiral binding pockets due to distinct 3D orientations of pharmacophores. | Drastic differences in affinity (Ki), potency (EC50/IC50), and functional activity (agonist/antagonist). | [3] [8] |
Blood-Brain Barrier (BBB) Penetration | Stereoselective transport mechanisms (active influx/efflux transporters). | Enantiomer-specific CNS exposure impacting efficacy for neurological targets. | [8] |
Metabolism | Differential recognition by chiral metabolizing enzymes (e.g., CYPs, esterases). | Enantiomer-specific clearance rates, metabolite profiles, and potential drug-drug interactions. | [3] [7] |
Protein Target Selectivity | Altered interaction with off-target proteins due to spatial mismatch. | Potential reduction in side effects for the optimal enantiomer (eutomer). | [3] [5] |
Crystallographic Analysis | Reveals precise atomic-level interactions defining enantiomer preference in complex with target. | Validates computational models and guides structure-based design of optimized stereoisomers. | [7] [10] |
The stereochemical imperative extends beyond simple enantiomers. Related compounds like 2-methyl-1-((1-(pyridin-2-yl)ethyl)amino)propan-2-ol (CAS 1179179-77-1) [4] and 4-methyl-N-(pentan-2-yl)pyridin-3-amine (CAS 1344111-70-1) [9] possess multiple chiral centers, leading to complex diastereomeric relationships. Diastereomers, unlike enantiomers, exhibit distinct physicochemical properties (e.g., solubility, melting point) and biological profiles due to their lack of mirror-image symmetry. This adds another layer of complexity and opportunity for fine-tuning drug properties through stereochemical design [3]. Understanding the interplay between the pyridine ring's electronic properties, the chiral amine's spatial configuration, and the overall molecular conformation is essential for unlocking the full therapeutic potential of compounds like 2-methyl-1-(pyridin-4-yl)propan-1-amine and its structural analogues.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7